molecular formula C21H16O6S2 B102477 6-[(6-Sulfonaphthalen-2-yl)methyl]naphthalene-2-sulfonic acid CAS No. 17766-32-4

6-[(6-Sulfonaphthalen-2-yl)methyl]naphthalene-2-sulfonic acid

Cat. No.: B102477
CAS No.: 17766-32-4
M. Wt: 428.5 g/mol
InChI Key: NOKFJMKCHWGVBY-UHFFFAOYSA-N
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Description

6-[(6-Sulfonaphthalen-2-yl)methyl]naphthalene-2-sulfonic acid is an organic compound belonging to the class of naphthalene sulfonates. It is characterized by the presence of two naphthalene rings connected by a methylene bridge, each bearing a sulfonic acid group. This compound is known for its applications in various chemical processes and industries due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-naphthalenesulfonic acid, 6,6-methylenebis- typically involves the sulfonation of naphthalene followed by a condensation reaction. The process begins with the sulfonation of naphthalene using sulfuric acid to produce naphthalenesulfonic acid. This intermediate is then subjected to a condensation reaction with formaldehyde under acidic conditions to form the methylene bridge, resulting in the final product .

Industrial Production Methods: In industrial settings, the production of 2-naphthalenesulfonic acid, 6,6-methylenebis- is carried out in large reactors where precise control of temperature and reaction conditions is maintained to ensure high yield and purity. The process involves continuous monitoring and optimization of reaction parameters to achieve efficient production .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-[(6-Sulfonaphthalen-2-yl)methyl]naphthalene-2-sulfonic acid has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and dyes. It serves as an intermediate in the production of surfactants and dispersants.

    Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Utilized in the manufacture of detergents, paper, and textiles due to its surfactant properties.

Mechanism of Action

The mechanism of action of 2-naphthalenesulfonic acid, 6,6-methylenebis- involves its interaction with various molecular targets. The sulfonic acid groups can form strong ionic interactions with positively charged sites on proteins or enzymes, affecting their activity. The methylene bridge provides structural rigidity, allowing the compound to fit into specific binding sites. These interactions can modulate biochemical pathways and influence cellular processes .

Comparison with Similar Compounds

Uniqueness: 6-[(6-Sulfonaphthalen-2-yl)methyl]naphthalene-2-sulfonic acid is unique due to its bis-sulfonic acid structure connected by a methylene bridge. This configuration imparts distinct chemical properties, such as enhanced solubility and reactivity, making it valuable in various applications .

Properties

CAS No.

17766-32-4

Molecular Formula

C21H16O6S2

Molecular Weight

428.5 g/mol

IUPAC Name

6-[(6-sulfonaphthalen-2-yl)methyl]naphthalene-2-sulfonic acid

InChI

InChI=1S/C21H16O6S2/c22-28(23,24)20-7-5-16-10-14(1-3-18(16)12-20)9-15-2-4-19-13-21(29(25,26)27)8-6-17(19)11-15/h1-8,10-13H,9H2,(H,22,23,24)(H,25,26,27)

InChI Key

NOKFJMKCHWGVBY-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CC(=C2)S(=O)(=O)O)C=C1CC3=CC4=C(C=C3)C=C(C=C4)S(=O)(=O)O

Canonical SMILES

C1=CC2=C(C=CC(=C2)S(=O)(=O)O)C=C1CC3=CC4=C(C=C3)C=C(C=C4)S(=O)(=O)O

Synonyms

2-Naphthalenesulfonic acid, 6,6-methylenebis-

Origin of Product

United States

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